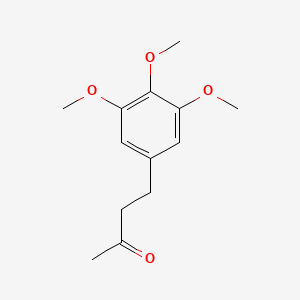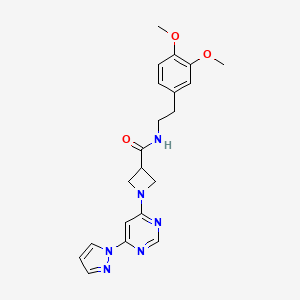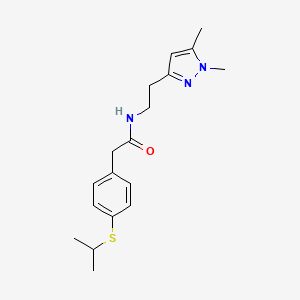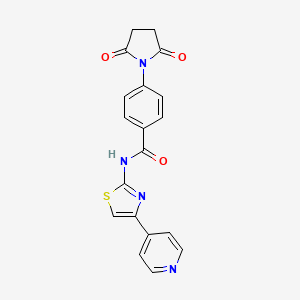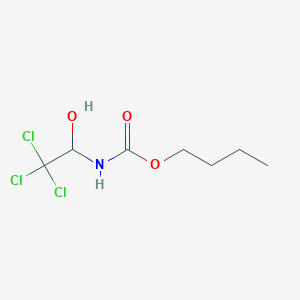
N-(2,2,2-トリクロロ-1-ヒドロキシエチル)ブチルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate is a chemical compound characterized by its unique structure, which includes a butyl group, a trichloro-substituted hydroxyethyl group, and a carbamate moiety
科学的研究の応用
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate typically involves the reaction of butyl carbamate with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloro group can be reduced to form less chlorinated derivatives.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Formation of trichloroacetone derivatives.
Reduction: Formation of dichloro or monochloro derivatives.
Substitution: Formation of N-substituted carbamates.
作用機序
The mechanism of action of butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The trichloro-substituted hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function.
類似化合物との比較
Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
Butyl N-(2,2,2-trichloroethyl)carbamate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Butyl N-(2,2-dichloro-1-hydroxyethyl)carbamate: Contains fewer chlorine atoms, leading to variations in chemical properties and biological activity.
Butyl N-(2,2,2-trichloro-1-methoxyethyl)carbamate:
The unique combination of the butyl group, trichloro-substituted hydroxyethyl group, and carbamate moiety in butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate distinguishes it from these similar compounds, providing distinct advantages in specific applications.
特性
IUPAC Name |
butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEDAQSPAGTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2571236.png)
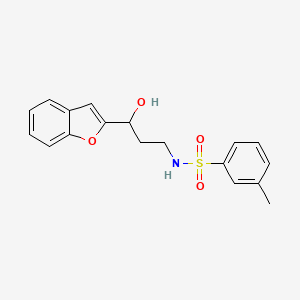
![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)
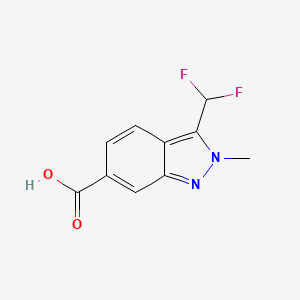
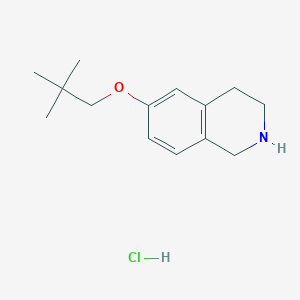
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2571244.png)
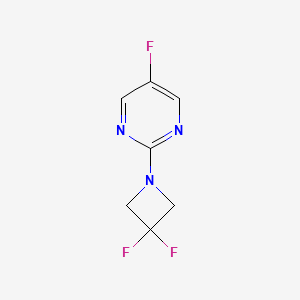
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)
![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2571248.png)
